molecular formula C13H18N2O4 B8664133 tert-Butyl (4,5-dimethyl-2-nitrophenyl)carbamate

tert-Butyl (4,5-dimethyl-2-nitrophenyl)carbamate

Cat. No. B8664133
M. Wt: 266.29 g/mol
InChI Key: DIXRPFOULJJHDG-UHFFFAOYSA-N
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Patent
US09193710B2

Procedure details

The title compound was prepared from the tert-butyl 4,5-dimethyl-2-nitrophenylcarbamate (Example A7; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (56%), MS (EI) 237 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[C:4]([N+:17]([O-])=O)[CH:3]=1>[Zn]>[NH2:17][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[CH:6][C:5]=1[NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
CC1=CC(=C(C=C1C)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)C)C)NC(OC(C)(C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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